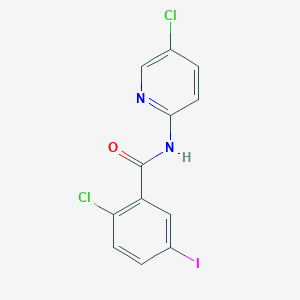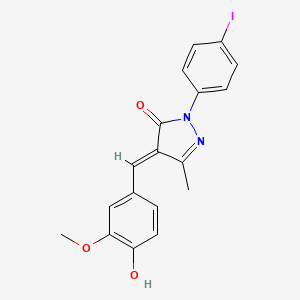
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide is a complex organic compound that belongs to the class of benzamides
Métodos De Preparación
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 5-chloro-2-aminopyridine as the primary starting materials.
Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 5-chloro-2-aminopyridine in the presence of a base such as triethylamine leads to the formation of an intermediate compound.
Iodination: The intermediate compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide to introduce the iodine atom at the desired position on the benzene ring.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki or Heck coupling, where palladium catalysts are commonly used.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-chloropyridin-2-yl)benzamide: This compound lacks the iodine atom, which may result in different reactivity and applications.
2-chloro-N-(5-chloropyridin-2-yl)acetamide:
Propiedades
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2IN2O/c13-7-1-4-11(16-6-7)17-12(18)9-5-8(15)2-3-10(9)14/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGFIVAZHKZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine](/img/structure/B5994365.png)
![1-(2,3-difluorobenzyl)-4-[1-(3-methyl-2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B5994366.png)
![7-[(2,3-Difluorophenyl)methyl]-2-pyridin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994380.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B5994383.png)
![4-{[(4-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5994398.png)
![N-[(3,4-dichlorophenyl)sulfonyl]-beta-alanine](/img/structure/B5994406.png)
![3-(4-oxoquinazolin-3-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide](/img/structure/B5994411.png)
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5994423.png)
![2-[1-(3,4-difluorobenzyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5994429.png)
![2-methoxy-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5994437.png)
![2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5994442.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5994453.png)
![4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B5994465.png)
